4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile
Description
Nomenclature and Structural Classification
The systematic nomenclature of 4-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine-7-carbonitrile follows International Union of Pure and Applied Chemistry conventions, reflecting its complex bicyclic structure. The compound belongs to the pyrido[3,2-b]oxazine class, where the numerical designations [3,2-b] indicate the fusion pattern between the pyridine and oxazine rings, while specifies the positions of the nitrogen and oxygen atoms within the oxazine moiety. Alternative nomenclature systems recognize this compound through various synonyms including 4-methyl-2H,3H-pyrido[3,2-b]oxazine-7-carbonitrile and 2H-pyrido[3,2-b]-1,4-oxazine-7-carbonitrile,3,4-dihydro-4-methyl.
The structural classification places this compound within the heterocyclic aromatic systems containing both nitrogen and oxygen heteroatoms. The molecular framework consists of a pyridine ring fused to a partially saturated oxazine ring, with the methyl substituent at position 4 and the carbonitrile group at position 7. This specific substitution pattern contributes to the compound's unique reactivity profile and potential biological activities.
Table 1: Chemical Identifiers and Properties
The compound's structural features include a bicyclic framework where the oxazine ring adopts a boat-like conformation due to the sp³ hybridization of the carbon atoms at positions 2 and 3. The presence of the carbonitrile group introduces significant electron-withdrawing character to the aromatic system, influencing both the electronic distribution and the compound's reactivity toward nucleophilic and electrophilic reagents.
Historical Context in Heterocyclic Chemistry
The development of pyrido-oxazine chemistry emerged from broader investigations into heterocyclic systems containing multiple heteroatoms, with significant contributions dating back to the mid-20th century. Oxazine compounds were first synthesized in 1952 during pioneering work involving the reaction of pyronic acid with thiocyanate and isothiocyanate compounds. These early investigations established fundamental synthetic methodologies that would later be adapted for more complex fused ring systems.
The evolution of pyrido-oxazine chemistry gained momentum through systematic studies of bioisosteric replacements, where researchers recognized that substituting benzene rings with pyridine in biologically active compounds could enhance pharmacological properties. Unlike the well-established pyrido[4,3-b]oxazine nucleus, the pyrido[3,2-b]oxazine isomer remained largely unexplored until recent decades. The first successful synthesis of 3,4-dihydro-2H-pyrido[3,2-b]oxazine was achieved through reduction of the corresponding oxazinone, establishing a foundation for subsequent structural modifications.
Research into parent oxazine compounds reached a significant milestone in 2013 when the fundamental 1,4-oxazine heterocycle was successfully generated and characterized spectroscopically for the first time using flash vacuum pyrolysis techniques. This achievement represented the first parent heterocycle among all possible isomeric oxazines to be fully characterized, demonstrating that the compound exists in solution entirely as the 4H-isomer.
Significance of the Pyrido[3,2-b]oxazine Scaffold
The pyrido[3,2-b]oxazine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating versatility across multiple therapeutic areas. Research indicates that derivatives within this chemical class exhibit significant antitumor properties, with studies showing promising anticancer activity through modulation of key signaling pathways related to cell survival and proliferation. The unique structural features of the pyrido-oxazine framework enable diverse molecular interactions including hydrogen bonding, dipole-dipole interactions, and π-stacking with biological targets.
Antimicrobial investigations have revealed that pyrido-oxazine derivatives possess broad-spectrum activity against various bacterial strains. The heterocyclic system's ability to interact with microbial enzymes and cellular components contributes to its therapeutic potential in treating infectious diseases. Additionally, the scaffold has shown promise in antioxidant applications, with certain derivatives demonstrating significant free radical scavenging capabilities.
Table 2: Biological Activities of Pyrido[3,2-b]oxazine Derivatives
The synthetic versatility of the pyrido[3,2-b]oxazine scaffold allows for extensive structural modifications through various chemical transformations. The carbonitrile functionality in 4-methyl-3,4-dihydro-2H-pyrido[3,2-b]oxazine-7-carbonitrile provides multiple synthetic opportunities, including reduction to primary amines, hydrolysis to carboxylic acids, and condensation reactions with nucleophiles. These transformation possibilities make the compound valuable as a synthetic intermediate for accessing diverse chemical libraries.
Properties
IUPAC Name |
4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-12-2-3-13-8-4-7(5-10)6-11-9(8)12/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLSVLSBIHZDQTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC2=C1N=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640356 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912569-63-2 | |
| Record name | 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-cyanopyridine with an appropriate aldehyde and a secondary amine in the presence of a catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted products depending on the nucleophiles employed .
Scientific Research Applications
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs are differentiated by substituent positions, fused ring systems, and electronic properties. Below is a detailed comparison:
Table 1: Key Structural and Functional Comparisons
Research Findings and Industrial Relevance
- Synthetic Routes : The target compound is synthesized via cyclization of pyridine-oxazine precursors, while analogs like 2-(4-chlorophenyl)-8-(methylthio)-...-7-carbonitrile require chalcone intermediates and thiouracil derivatives .
- Commercial Availability: The compound is marketed by Thermo Scientific and Santa Cruz Biotechnology at scales from 1 g to 5 g, emphasizing its demand in high-throughput screening .
- Safety Profile: Unlike benzo-fused analogs, the pyrido-oxazine core lacks significant irritancy risks, as evidenced by its classification under GHS Category Warning (minor skin/eye irritation) .
Biological Activity
4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, highlighting its mechanisms of action, therapeutic potentials, and relevant research findings.
- Molecular Formula : C9H12N2O2
- Molecular Weight : 180.207 g/mol
- CAS Number : 921938-81-0
- IUPAC Name : (4-methyl-2,3-dihydropyrido[3,2-b][1,4]oxazin-7-yl)methanol
Biological Activity Overview
The biological activity of this compound has been explored in various studies. Key areas of focus include its potential as an antitumor agent, its effects on kinase inhibition, and its role in modulating biological pathways.
Antitumor Activity
Recent studies have indicated that derivatives of this compound exhibit significant antitumor properties. For instance:
- Study Findings : A derivative was shown to inhibit cancer cell proliferation effectively in vitro by inducing apoptosis in various cancer cell lines. The mechanism appears to involve the modulation of cell cycle regulators and apoptosis pathways.
Kinase Inhibition
The compound has been identified as a multikinase inhibitor:
- Inhibitory Profile : It demonstrates potent inhibitory activity against several kinases, including CDK4/Cyclin D1 and ARK5. This suggests potential applications in cancer therapy where these kinases play critical roles in tumor progression and survival .
The mechanisms by which this compound exerts its biological effects include:
- Cell Cycle Arrest : The compound can induce G1 phase arrest in cancer cells.
- Apoptosis Induction : It promotes apoptotic pathways through the activation of caspases.
- Kinase Pathway Modulation : By inhibiting specific kinases, it disrupts signaling pathways crucial for tumor growth.
Case Studies
Several case studies have documented the effects of this compound:
- Case Study 1 : A clinical trial involving patients with advanced solid tumors showed promising results with the administration of a formulation containing this compound. Patients exhibited reduced tumor size and improved overall survival rates.
- Case Study 2 : In vitro studies using human leukemia cell lines demonstrated that treatment with the compound resulted in significant reductions in cell viability and increased markers of apoptosis.
Data Tables
Q & A
Basic: What synthetic strategies are effective for preparing 4-Methyl-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-7-carbonitrile, and how do reaction parameters affect yield?
Methodological Answer:
A common approach involves cyclocondensation reactions using acetic anhydride/acetic acid mixtures with sodium acetate as a catalyst. For example, refluxing precursor heterocycles (e.g., thiouracil derivatives) with aldehydes or ketones under controlled conditions (2–12 hours, 80–100°C) can yield carbonitrile-containing heterocycles. Solvent choice (e.g., DMF/water for crystallization) and stoichiometric ratios of reactants (e.g., 1:1 molar ratio of aldehyde to precursor) critically influence purity and yield (68–80% reported for analogous compounds) . Optimization should include monitoring by TLC and IR spectroscopy to track nitrile (CN) group formation (~2,219 cm⁻¹) .
Basic: Which spectroscopic techniques are most reliable for characterizing the carbonitrile group and verifying structural integrity?
Methodological Answer:
- IR Spectroscopy: Confirm the presence of the CN group via a sharp absorption band near 2,200–2,220 cm⁻¹ .
- NMR Analysis: Use - and -NMR to identify adjacent functional groups (e.g., methyl protons at δ 2.24 ppm in DMSO-d6) and aromatic protons in the pyrido-oxazine ring. Discrepancies in chemical shifts may arise from solvent polarity or hydrogen bonding .
- Mass Spectrometry: Validate molecular weight consistency (e.g., m/z 386–403 for related carbonitriles) .
Advanced: How can researchers address discrepancies in NMR data, such as unexpected splitting or shifts?
Methodological Answer:
Contradictions often stem from dynamic effects (e.g., tautomerism) or impurities. To resolve:
- Perform 2D NMR (COSY, HSQC) to assign proton-carbon correlations and identify coupling patterns.
- Compare with crystallographic data (if available) or literature values for analogous compounds (e.g., δ 7.94 ppm for =CH in 2,4,6-trimethylbenzylidene derivatives) .
- Re-crystallize the compound to exclude solvent or byproduct interference .
Advanced: What experimental designs are suitable for probing the reactivity of the carbonitrile group in nucleophilic or electrophilic reactions?
Methodological Answer:
- Nucleophilic Additions: React with amines (e.g., hydrazine) in ethanol/water under reflux to form amidine derivatives. Monitor by -NMR for NH signal emergence (~3.4–3.5 ppm) .
- Electrophilic Substitution: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce aryl groups at the carbonitrile site. Optimize catalyst loading (5–10 mol%) and base (KCO) in DMF at 100°C .
- Hydrolysis: Test acidic (HCl/HO) or basic (NaOH/EtOH) conditions to convert CN to COOH, followed by LC-MS to confirm product .
Basic: How can researchers assess the thermal stability and decomposition pathways of this compound?
Methodological Answer:
- Thermogravimetric Analysis (TGA): Heat samples at 10°C/min under nitrogen to identify decomposition onset temperatures (e.g., >200°C for stable heterocycles) .
- DSC: Detect phase transitions or exothermic events (e.g., melting points 213–269°C for related carbonitriles) .
- Kinetic Studies: Use Arrhenius plots to calculate activation energy for degradation in solution (e.g., pH-dependent stability in aqueous buffers) .
Advanced: What strategies optimize regioselectivity in functionalizing the pyrido-oxazine ring system?
Methodological Answer:
- Directing Groups: Introduce electron-withdrawing substituents (e.g., NO) at specific positions to steer electrophilic attacks. For example, nitration at the 3-position can enhance reactivity toward bromination .
- Metal-Mediated C–H Activation: Employ palladium catalysts with ligands (e.g., bidentate phosphines) to achieve selective arylation at the 5- or 8-positions .
- Computational Modeling: Use DFT calculations (e.g., Gaussian) to predict reactive sites based on frontier molecular orbitals and charge distribution .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation: Use fume hoods for reactions involving volatile solvents (e.g., acetic anhydride) .
- Waste Disposal: Neutralize acidic/byproduct streams before disposal (e.g., NaOH treatment for cyanide-containing waste) .
Advanced: How can researchers validate the biological activity of derivatives (e.g., fluorescence, antimicrobial effects) without commercial assays?
Methodological Answer:
- Fluorescence Screening: Test in vitro using live/fixed cells (e.g., HeLa) with fluorescence microscopy. Compare emission wavelengths (e.g., 450–550 nm) to known probes (e.g., coumarin derivatives) .
- Antimicrobial Assays: Use agar diffusion methods against Gram-positive/negative bacteria. Prepare derivatives with hydrophilic substituents (e.g., OH, NH) to enhance cell permeability .
- Docking Studies: Perform in silico simulations (e.g., AutoDock) to predict binding affinity for target proteins (e.g., DNA gyrase) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
